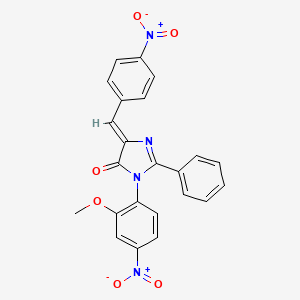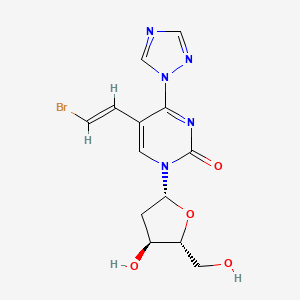
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. This compound is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate typically involves the reaction of 3-phenoxybenzyl alcohol with 2,2-dichloro-1-(4-chlorophenyl)cyclopropanecarboxylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of pyrethroids.
Biology: Investigated for its effects on insect nervous systems.
Medicine: Explored for potential use in developing new insecticides with lower toxicity to humans.
Industry: Widely used in agricultural formulations to protect crops from insect pests.
作用机制
The compound exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve signal transmission .
相似化合物的比较
Similar Compounds
Fenvalerate: Another pyrethroid with similar insecticidal properties.
Permethrin: Widely used in both agricultural and medical applications.
Cypermethrin: Known for its high efficacy against a broad range of insect pests.
Uniqueness
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate is unique due to its specific chemical structure, which provides a balance between efficacy and environmental persistence. It is less toxic to mammals compared to some other pyrethroids, making it a preferred choice in certain applications .
属性
CAS 编号 |
63935-30-8 |
|---|---|
分子式 |
C23H17Cl3O3 |
分子量 |
447.7 g/mol |
IUPAC 名称 |
(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H17Cl3O3/c24-18-11-9-17(10-12-18)22(15-23(22,25)26)21(27)28-14-16-5-4-8-20(13-16)29-19-6-2-1-3-7-19/h1-13H,14-15H2 |
InChI 键 |
ALHSCZUIMTUMAV-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Cl)Cl)(C2=CC=C(C=C2)Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




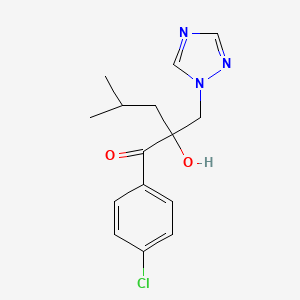
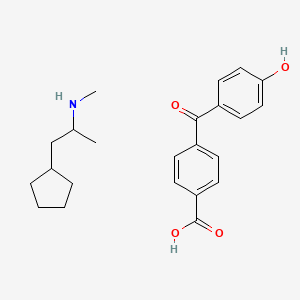

![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)

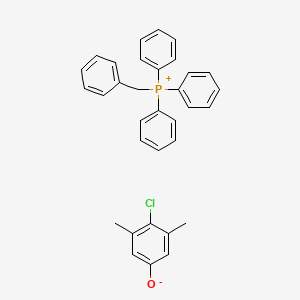
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)

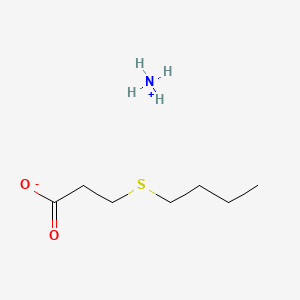
![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)
